molecular formula C6H13Cl2F3N2 B1459635 4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride CAS No. 1803560-89-5

4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride

Cat. No. B1459635
M. Wt: 241.08 g/mol
InChI Key: WZJWTZFLFZBCEO-UHFFFAOYSA-N
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Description

“4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride” is a chemical compound with the molecular formula C6H13Cl2F3N2 . Its molecular weight is 241.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11F3N2.2ClH/c7-6(8,9)5(10)1-3-11-4-2-5;;/h11H,1-4,10H2;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The molecular formula is C6H13Cl2F3N2 .

Scientific Research Applications

Metabolism in Antineoplastic Agents

A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor for chronic myelogenous leukemia treatment, highlights the role of trifluoromethyl groups in drug metabolism. The electron-withdrawing properties of the trifluoromethyl group and pyridine facilitated amide bond cleavage, leading to significant metabolic pathways involving N-demethylation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Synthesis of Piperidine Alkaloids Analogues

Research on the synthesis of trifluoromethyl-substituted piperidine alkaloids indicates that trifluoromethyl groups can be introduced to piperidines to create analogues with potential bioactivity. The study provides a stereoselective synthesis route for these compounds, which could be applied in developing new pharmaceuticals (Bariau et al., 2006).

Development of Organic Hydrogen Storage Materials

Another application involves substituted piperidines for reversible hydrogen storage, critical for fuel cell technology. The study found that electron-donating or conjugated substituents, including the trifluoromethyl group, enhance the rate of catalytic dehydrogenation in piperidine-based hydrogen storage materials (Cui et al., 2008).

Chiral Separation of Amino Acids

A study on the chiral separation of amino acids used piperidine-based chiral derivatizing reagents. This highlights the application of trifluoromethyl-piperidine compounds in analytical chemistry, especially in separating enantiomers of amino acids (Bhushan & Agarwal, 2011).

Anticancer Activities of Piperidine Derivatives

Research into novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, a compound related to piperidine, showed moderate cytotoxic activity against prostate cancer cell lines. This demonstrates the potential of trifluoromethyl-piperidine derivatives in developing anticancer agents (Demirci & Demirbas, 2019).

Safety And Hazards

The safety and hazards associated with this compound are not documented in the sources I found .

properties

IUPAC Name

4-(trifluoromethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5(10)1-3-11-4-2-5;;/h11H,1-4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWTZFLFZBCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride

CAS RN

1803560-89-5
Record name 4-(trifluoromethyl)piperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride
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4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride
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4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride
Reactant of Route 4
4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride
Reactant of Route 5
4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride
Reactant of Route 6
4-Trifluoromethyl-piperidin-4-ylamine dihydrochloride

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